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Compound of Interest

Compound Name: MNI-caged-L-glutamate

Cat. No.: B1677367 Get Quote

For researchers in neuroscience and drug development, the precise induction of synaptic

plasticity is crucial for understanding the mechanisms of learning, memory, and various

neurological disorders. MNI-caged-L-glutamate has emerged as a key tool for these studies,

enabling the light-controlled release of glutamate with high spatial and temporal resolution. This

guide provides an objective comparison of MNI-caged-L-glutamate with alternative

compounds, supported by experimental data, to aid in the selection of the most appropriate tool

for specific research needs.

Performance Comparison of Caged Glutamate
Compounds
The utility of a caged compound is determined by several key photochemical and

pharmacological properties. While MNI-caged-L-glutamate is widely used, it is not without its

limitations, most notably its antagonism of GABA-A receptors at concentrations required for

two-photon uncaging.[1][2][3][4] This section compares MNI-caged-L-glutamate with other

available caged compounds.
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Property
MNI-caged-L-
glutamate

RuBi-
Glutamate

DEAC450-
Glutamate

MNI-Kainate

Two-Photon

Absorption

Maximum

~720 nm[2] ~800 nm[2] ~900 nm[2]

Not specified,

used at 720

nm[1]

Quantum Yield
0.065 - 0.085[5]

[6]

Information not

available in

provided results

Information not

available in

provided results

Information not

available in

provided results

Two-Photon

Cross-Section

(GM)

0.06[5][6]

Information not

available in

provided results

Information not

available in

provided results

Information not

available in

provided results

Key Advantages

High spatial

resolution, rapid

glutamate

release, well-

established

protocols.[1][2][7]

Red-shifted

absorption

maximum,

potentially

advantageous for

use with spatial

light modulators

(SLMs).[2]

Further red-

shifted, allowing

for two-color

uncaging with

other

nitroindolinyl

cages.[2]

Higher efficacy at

glutamate

receptors may

allow for lower,

less toxic

concentrations.

[1]

Key

Disadvantages

Strong

antagonist of

GABA-A

receptors.[1][2]

[3][4]

Potential for

uncaging during

simultaneous

calcium imaging

due to

overlapping

spectra.[2]

Also antagonizes

GABA-A

receptors.[8]

Smaller evoked

currents

compared to

MNI-glutamate in

some one-

photon uncaging

experiments.[1]

Solubility &

Stability

Water-soluble

and stable at

neutral pH.[5][6]

Information not

available in

provided results

Information not

available in

provided results

Information not

available in

provided results

Reproducibility of Synaptic Plasticity Induction
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While a precise "reproducibility rate" is not a standard reported metric, the consistency of

responses to glutamate uncaging is a critical factor. The amplitude of uncaging-evoked

excitatory postsynaptic currents (uEPSCs) should be stable over baseline measurements.[2]

For instance, a target average uEPSC amplitude of ~10 pA recorded at the soma (at a

concentration of 2.5 mM MNI-glutamate and a pulse duration of 1 ms) is a common goal.[2]

The success of inducing long-term potentiation (LTP), often visualized as spine growth, is

dependent on the stimulation protocol. For example, a typical LTP induction protocol involves

30 pulses of 4 ms duration at 0.5 Hz in 0 Mg2+, which has been shown to trigger sustained

spine growth.[9] Conversely, a weaker, subthreshold stimulus (e.g., 20 pulses of 1 ms duration)

may not elicit spine growth.[9] The variability in individual responses to photostimulation is an

inherent aspect of the technique.[2]

Experimental Protocols
Detailed methodologies are essential for replicating and building upon published findings.

Below are summarized protocols for two-photon glutamate uncaging to induce synaptic

plasticity.

Preparation of Acute Brain Slices
Anesthetize a 4-5 week old C57BL/6J mouse with isoflurane and rapidly remove the brain.[1]

Section the brain into 350 µm thick horizontal slices in ice-cold cutting solution containing (in

mM): 60 NaCl, 2.5 KCl, 1.25 NaH2PO4, 7 MgCl2, 0.5 CaCl2, 26 NaHCO3, 10 glucose, and

100 sucrose.[1]

Allow slices to recover in artificial cerebrospinal fluid (ACSF) for at least one hour before

experimentation.

Two-Photon Glutamate Uncaging for LTP Induction
Perfuse the brain slice with ACSF containing (in mM): 127 NaCl, 2.5 KCl, 4 CaCl2, 25

NaHCO3, 1.25 NaH2PO4, and 25 glucose, aerated with 95% O2 and 5% CO2.[10] For LTP

induction, a Mg2+-free ACSF is often used.[9]

Add 1 µM tetrodotoxin (TTX) to block action potentials and 2.0-4.0 mM MNI-caged-L-
glutamate to the ACSF.[9][10]
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Perform whole-cell patch-clamp recordings from a target neuron.

Use a Ti:sapphire laser tuned to ~720 nm for uncaging.[10]

Deliver a train of laser pulses (e.g., 30 pulses of 4-8 ms duration at 0.5 Hz) to a small region

(~0.5 µm) from the spine of interest to induce LTP.[9][10]

Monitor the structural (spine volume) and functional (uEPSC amplitude) changes post-

stimulation.

Visualizing the Workflow and Signaling
Experimental Workflow for LTP Induction
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Caption: Workflow for LTP induction using two-photon uncaging.

Simplified Signaling Pathway for LTP Induction
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Caption: Key signaling events in NMDA receptor-dependent LTP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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